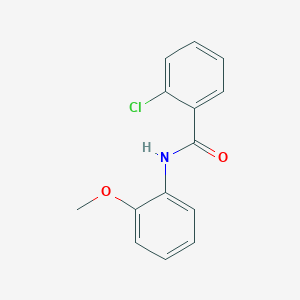

2-chloro-N-(2-methoxyphenyl)benzamide

Description

Overview of Benzamide (B126) Derivatives: Structural Significance and Diverse Research Landscape

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of this core structure allows for a wide array of substitutions on both the benzene ring and the amide nitrogen, leading to a diverse family of molecules with a broad spectrum of chemical and physical properties. This structural diversity is a key reason for their prominence in various areas of chemical research. These compounds are not only valuable as synthetic intermediates in the creation of more complex molecules but also exhibit a range of biological activities, which has made them a focal point in medicinal chemistry. The strategic placement of different substituents can profoundly influence the molecule's conformation, electronic properties, and intermolecular interactions, making them ideal candidates for studies in crystal engineering, materials science, and pharmacology.

Rationale for Investigating 2-chloro-N-(2-methoxyphenyl)benzamide: A Focus on Structural and Mechanistic Exploration

The specific compound, this compound, presents a compelling case for detailed investigation due to the interplay of its constituent functional groups. The presence of a chlorine atom at the ortho-position of the benzoyl ring and a methoxy (B1213986) group at the ortho-position of the N-phenyl ring introduces significant steric and electronic effects. These substitutions are expected to dictate the molecule's preferred conformation, particularly the dihedral angle between the two aromatic rings.

Studying this compound allows for a deeper understanding of how non-covalent interactions, such as intramolecular hydrogen bonding between the amide proton and the methoxy oxygen, and intermolecular hydrogen bonds, influence the crystal packing. The electronic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy group also provide a rich platform for spectroscopic and computational analysis. Research on analogous compounds, such as 4-chloro-N-(2-methoxyphenyl)benzamide and 2-chloro-N-(2-methylphenyl)benzamide, has revealed intricate structural features and intermolecular interactions, further justifying a focused study on the 2-chloro, 2-methoxy substituted variant. nih.govnih.gov

Scope of the Research Outline: Emphasizing Academic and Foundational Studies

This article is focused on the academic and foundational aspects of this compound. The content will be strictly limited to its chemical synthesis, detailed structural analysis based on crystallographic data of closely related compounds, and spectroscopic characterization. The aim is to provide a comprehensive overview of the fundamental chemical and physical properties of this molecule, drawing on established research methodologies and findings from analogous structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIVJSRZVKHIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323821 | |

| Record name | 2-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-78-3 | |

| Record name | NSC404943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2'-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Methoxyphenyl Benzamide

Established Synthetic Routes to 2-chloro-N-(2-methoxyphenyl)benzamide

The formation of the amide bond in this compound is the central transformation in its synthesis. This can be accomplished through several established routes.

Direct Condensation Approaches and Variations

The most straightforward method for synthesizing this compound involves the direct condensation of a 2-chlorobenzoyl derivative with 2-methoxyaniline (o-anisidine). A common approach is the reaction of 2-chlorobenzoyl chloride with o-anisidine (B45086). nih.govnih.gov This reaction is typically performed in a suitable solvent, such as chloroform (B151607) (CHCl3), and may be heated to reflux to drive the reaction to completion. nih.govnih.gov

Variations of this direct approach can involve the use of different activating agents for the carboxylic acid. For instance, instead of the acid chloride, 2-chlorobenzoic acid can be coupled with o-anisidine using coupling agents.

Multi-Step Synthesis via Intermediate Functionalization

In some instances, a multi-step synthesis may be employed, particularly when aiming to introduce other functional groups or when starting from more complex precursors. A representative multi-step approach involves the initial preparation of a functionalized benzoic acid derivative, which is then converted to an activated intermediate before reaction with the desired aniline (B41778). nih.gov

For example, a related synthesis involves the reaction of a substituted benzoic acid with a chlorinating agent like thionyl chloride (SOCl2) to form the corresponding acyl chloride. nih.gov This intermediate is then reacted with the aniline. This method allows for the synthesis of a variety of benzamide (B126) derivatives by changing the aniline component in the final step. nih.gov The use of protecting groups may also be incorporated into a multi-step synthesis to prevent unwanted side reactions with other functional groups on the starting materials. utdallas.edu

Specific Reagents and Reaction Conditions

The choice of reagents and reaction conditions is critical for the successful synthesis of this compound.

For the direct condensation using an acid chloride, the reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) or chloroform (CHCl3). nih.govnih.gov The reaction may be performed at room temperature or elevated temperatures (reflux). nih.gov Often, a base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid byproduct. nih.gov

In coupling reactions involving the carboxylic acid, a variety of reagents can be used. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) is a common choice for promoting amide bond formation. chemicalbook.com Another effective coupling agent is the Mukaiyama reagent, 2-chloro-N-methylpyridinium iodide, used in the presence of a base like DIPEA. nih.gov

The table below summarizes some of the common reagents and conditions used in the synthesis of related benzamides.

| Starting Materials | Reagents | Solvent | Conditions | Reference |

| 4-chlorobenzoyl chloride, o-anisidine | None specified | CHCl3 | Reflux, 2.5 h | nih.gov |

| 2-Chlorobenzoyl chloride, 4-methoxyaniline | None specified | CHCl3 | Reflux, 3 h | nih.gov |

| Carboxylic acid, Aniline derivative | 2-chloro-N-methylpyridinium iodide, DIPEA | CH2Cl2 | 0 °C to rt, 24 h | nih.gov |

| Substituted benzoic acid, 4-Nitroaniline | EDCI, DMAP | Dichloromethane | rt, 16 h | chemicalbook.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, Anilines/amines | None specified | DMF | Reflux | nih.gov |

Optimization of Synthetic Pathways and Process Chemistry Considerations

For practical applications, optimizing the synthetic route to this compound is crucial to maximize yield and ensure high purity.

Reaction Yield Enhancement Strategies

Several strategies can be employed to improve the reaction yield. The choice of coupling reagent in direct condensation methods significantly impacts the yield. For the formation of a similar 2-phenoxybenzamide (B1622244), the use of the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) in combination with DIPEA was found to provide the highest yield compared to other coupling agents like DCC, Oxyma Pure, and COMU. nih.gov

In the case of the direct reaction between an acid chloride and an aniline, using a slight excess of the aniline component can help to drive the reaction to completion. The reaction time and temperature are also key parameters to optimize. For instance, a reaction between 4-chlorobenzoyl chloride and o-anisidine at reflux for 2.5 hours resulted in a high yield of 87%. nih.gov

Purity Improvement Techniques and Control

Achieving a high degree of purity is essential. Standard purification techniques for benzamides include aqueous workup and recrystallization. After the reaction is complete, the mixture is typically washed with an acidic solution, such as 1 M aqueous HCl, to remove any unreacted amine. nih.govnih.gov This is followed by a wash with a basic solution, like saturated aqueous sodium bicarbonate (NaHCO3), to remove any unreacted carboxylic acid or acidic byproducts. nih.govnih.gov

The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is removed under reduced pressure. nih.govnih.gov The final purification of the crude product is often achieved by crystallization from a suitable solvent, such as methanol (B129727) or ethanol. nih.govnih.gov The purity of the final compound can be verified by techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like NMR. researchgate.netctppc.org In some cases, column chromatography on silica (B1680970) gel can be employed for further purification. researchgate.net

Solvent Effects and Catalytic Approaches

The synthesis of benzamides, including this compound, is significantly influenced by the choice of solvent and catalyst. The polarity of the solvent can affect reaction rates and yields. For instance, the synthesis of the related compound, 2-chloro-N-(4-methoxyphenyl)benzamide, is effectively carried out in chloroform (CHCl₃). nih.gov In the synthesis of sulfamoyl-benzamide derivatives, co-solvents like dichloromethane (DCM) and dimethylformamide (DMF) are used for carbodiimide (B86325) coupling, while aqueous mediums are suitable for the initial sulfonamide synthesis. nih.gov

Acid-catalyzed condensation reactions of benzamides have been explored in a variety of polar protic and aprotic solvents, including dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and formic acid (HCOOH). mdpi.com These solvents can do more than just dissolve reactants; in some cases, they can participate in the reaction, as seen with THF and DMSO under certain acidic conditions. mdpi.com For cross-coupling reactions, such as the Suzuki-Miyaura reaction, toluene (B28343) is a commonly employed solvent. researchgate.netacs.org

Catalytic approaches are central to modern benzamide synthesis. Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for Suzuki-Miyaura cross-coupling reactions involving amides. acs.org These catalysts facilitate the activation of the otherwise inert amide N-C bond. acs.orgrsc.org Acid catalysis is also a prevalent strategy. Brønsted superacids like trifluoromethanesulfonic acid (CF₃SO₃H) can enable the direct Friedel-Crafts carboxamidation of arenes. nih.gov In other syntheses, catalysts such as 4-dimethylaminopyridine (DMAP) are used in conjunction with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation. nih.gov

Derivatization Strategies for Analogous Benzamide Structures

The core structure of this compound serves as a template for extensive derivatization, allowing for the systematic exploration of structure-activity relationships.

Modification of the Benzoyl Moiety

The benzoyl portion of the molecule is a prime target for modification. A common strategy involves introducing various substituents onto the 2-chlorobenzoyl ring. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide derivatives has been synthesized. This process begins with 2-chloro-4-nitrobenzoic acid, which is first chlorosulfonated and then reacted with an aniline to install the sulfamoyl group, before finally forming the amide bond. nih.gov This multi-step process demonstrates how the benzoyl ring can be extensively functionalized to create complex analogues.

Structural Elaboration via Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for elaborating the benzamide scaffold. This reaction typically couples an organoboron compound with an organic halide. However, recent advancements have enabled the use of amides as coupling partners through the selective cleavage of the N–C bond. acs.orgrsc.org This allows for the synthesis of biaryl ketones from benzamides and arylboronic acids. acs.org The reaction is characterized by its operational simplicity and tolerance of a wide range of functional groups. rsc.org A variety of palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, have proven effective for this transformation, demonstrating broad substrate scope. researchgate.netacs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling of Amides

| Amide Substrate | Boronic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-Acyl-glutarimides | Organoboronic acids | Pd-NHC complex | Aryl Ketones | researchgate.net |

| Primary benzamides | Arylboronic acids | Palladium / Lewis Base | Biaryl Ketones | acs.org |

| Twisted amides | Arylboronic acids | Pd(OAc)₂ in water | Aryl Ketones | researchgate.net |

| N-Acetyl/benzyl benzamides | Aryl boronic acids | NHC-palladacycles | Ketones | researchgate.net |

Introduction of Novel Scaffolds (e.g., triazole, sulfonamide)

Incorporating entirely new heterocyclic scaffolds into the benzamide structure is a strategy used to generate novel chemical entities.

Triazole Hybrids: The 1,2,3-triazole ring, often introduced via "click chemistry," can be appended to the benzamide framework. For example, novel benzamide derivatives containing a triazole moiety have been synthesized and evaluated for their biological activities. nih.gov This involves creating a benzamide structure that also contains an azide (B81097) or alkyne functional group, which can then undergo a cycloaddition reaction to form the triazole ring. researchgate.netfrontiersin.org

Sulfonamide Conjugates: The sulfonamide group is another common functional group that is hybridized with benzamides. Syntheses often start from a suitably substituted benzoic acid, which undergoes chlorosulfonation followed by reaction with an amine to form the sulfonamide. The carboxylic acid group is then activated and reacted with another amine to form the final sulfonamide-benzamide hybrid. nih.govnih.govrsc.org These modular synthetic routes allow for the creation of large libraries of compounds with variations on both the sulfonamide and benzamide portions of the molecule. nih.govijarsct.co.in

Table 2: Synthesis of Benzamide Derivatives with Novel Scaffolds

| Scaffold | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Triazole | Click Chemistry (Azide-Alkyne Cycloaddition) | Benzamides with alkyne/azide groups | nih.govresearchgate.net |

| Sulfonamide | Linear synthesis from chlorosulfonated benzoic acid | Chlorosulfonic acid, various amines | nih.govrsc.org |

| Sulfonamide | Carbodiimide coupling | EDC, DMAP | nih.gov |

| Benzimidazole-Sulfonyl | SN2 substitution | Benzimidazole (B57391), benzene (B151609) sulfonyl chloride, DMAP | nih.gov |

Mechanistic Aspects of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and derivatize benzamides is crucial for optimizing conditions and expanding their scope.

For the palladium-catalyzed Suzuki-Miyaura cross-coupling of amides, a key mechanistic feature is the activation of the typically inert N-C amide bond. The proposed mechanism involves the oxidative addition of the palladium catalyst into the N–C bond, forming an acyl-metal intermediate. acs.orgrsc.org This step is often facilitated by specific ligands on the palladium center, such as N-heterocyclic carbenes, or by initial activation of the amide nitrogen. Following transmetalation with the boronic acid and reductive elimination, the ketone product is released, and the palladium catalyst is regenerated. acs.org

In acid-catalyzed reactions, the mechanisms can be complex. For the direct Friedel-Crafts carboxamidation using cyanoguanidine, it is proposed that a superelectrophilic intermediate is formed in the presence of a Brønsted superacid. nih.gov Theoretical calculations suggest that this involves diprotonation of the cyanoguanidine reagent, which then acts as the electrophile in the aromatic substitution reaction. nih.gov The study of acid-catalyzed condensations of benzamide with glyoxal (B1671930) has revealed multiple pathways, including the formation of diols and other intermediates, highlighting the intricate nature of these transformations. mdpi.com The reaction kinetics of N-(hydroxymethyl)benzamide derivatives have also been studied, revealing that the reactions are first-order in hydronium and hydroxide (B78521) ions within specific pH ranges, with a proposed mechanism involving a pre-equilibrium protonation of the carbonyl oxygen in the acid-catalyzed pathway. bohrium.com

Elucidation of Reaction Mechanisms

The predominant method for synthesizing this compound involves the acylation of 2-methoxyaniline with 2-chlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The generally accepted mechanism for this type of reaction proceeds through a tetrahedral intermediate.

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of the 2-methoxyaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The lone pair of electrons on the nitrogen atom of the amine is crucial for this initial step. The presence of the methoxy (B1213986) group (-OCH₃) at the ortho position of the aniline ring can influence the nucleophilicity of the amine. While the methoxy group is generally considered an activating group due to its resonance effect, its ortho position can also introduce steric hindrance, which may affect the reaction rate.

The reaction is often carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, in what is known as the Schotten-Baumann reaction condition. slideshare.netuoanbar.edu.iq The base plays a dual role: it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the unreacted amine, which would render it non-nucleophilic. uoanbar.edu.iq It can also act as a catalyst by activating the acyl chloride.

2-chlorobenzoyl chloride + 2-methoxyaniline → this compound + HCl

The reaction mechanism can be broken down into the following key steps:

Nucleophilic Attack: The nitrogen atom of 2-methoxyaniline attacks the carbonyl carbon of 2-chlorobenzoyl chloride.

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl carbon is sp³ hybridized.

Collapse of the Intermediate: The tetrahedral intermediate then collapses. The lone pair on the oxygen atom re-forms the carbon-oxygen double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated, typically by the base present in the reaction mixture, to yield the final product, this compound.

Computational studies on similar amide bond formations have supported the existence of these tetrahedral intermediates and have been used to calculate the energy profiles of the reaction pathways. acs.org

Role of Intermediates in Reaction Progression

The progression of the synthesis of this compound is critically dependent on the formation and subsequent decomposition of key reaction intermediates.

The primary and most significant intermediate is the tetrahedral intermediate . The formation of this intermediate is often the rate-determining step of the reaction. The stability of this intermediate can be influenced by the nature of the substituents on both the benzoyl chloride and the aniline. In the case of this compound synthesis, the electron-withdrawing chloro group on the benzoyl chloride and the electron-donating methoxy group on the aniline ring will have opposing effects on the stability of this intermediate.

While the tetrahedral intermediate itself is highly transient and typically not isolated, its existence is supported by kinetic studies of analogous reactions and modern analytical techniques. For instance, in a related reaction, the protonated form of a tetrahedral intermediate in the ethanolysis of acetyl chloride has been detected using mass spectrometry, providing direct evidence for its formation. rsc.org

Another type of intermediate that can be considered is the N-acylpyridinium salt , which may form if pyridine is used as a catalyst. In this scenario, the pyridine first reacts with the 2-chlorobenzoyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then more susceptible to nucleophilic attack by the 2-methoxyaniline.

The following table outlines the key intermediates and their roles in the reaction:

| Intermediate | Structure | Role in Reaction Progression |

| Tetrahedral Intermediate | The central, high-energy intermediate formed during the nucleophilic acyl substitution. Its formation is often the rate-determining step. It rapidly collapses to form the product. | |

| Protonated Amide | Formed immediately after the collapse of the tetrahedral intermediate and the expulsion of the chloride ion. It is quickly deprotonated to give the final neutral amide product. | |

| N-Acylpyridinium Salt (if pyridine is used) | A highly activated form of the acylating agent. It is more reactive towards the nucleophilic amine than the original acyl chloride, thus catalyzing the reaction. |

Understanding the nature and behavior of these intermediates is fundamental to optimizing the reaction conditions for the synthesis of this compound, including the choice of solvent, base, and reaction temperature, to achieve high yields and purity.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-chloro-N-(2-methoxyphenyl)benzamide is expected to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Amide Proton (N-H): A single proton attached to the nitrogen atom of the amide group would likely appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0 and 10.5 ppm. In a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, the CONH proton signal was observed in the range of δ 10.19–10.81 ppm. nih.gov

Aromatic Protons: The protons on the two benzene (B151609) rings will exhibit complex splitting patterns (multiplets) in the aromatic region (approximately δ 6.8 to 8.0 ppm). The specific chemical shifts and coupling constants (J) will depend on the relative positions of the substituents (the chloro group on one ring and the methoxy (B1213986) group on the other). For instance, in various N-benzothiazol-2-yl benzamide (B126) derivatives, aromatic protons were observed in the range of δ 7.32–8.48 ppm. japsonline.com

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the upfield region of the aromatic signals, around δ 3.8 to 4.0 ppm. In a similar structure, 2-methoxybenzaldehyde (B41997), the methoxy protons resonate at δ 3.01 ppm. rsc.org

Hypothetical ¹H NMR Data Table for this compound: (Based on analysis of related compounds)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (amide) | 8.5 - 9.5 | br s | - |

| Aromatic-H | 6.8 - 8.2 | m | - |

| OCH₃ | ~3.9 | s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon (C=O): The carbon atom of the amide carbonyl group is typically observed in the downfield region of the spectrum, generally between 160 and 170 ppm. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the carbonyl carbon appeared in the range of δ 161.4–169.2 ppm. nih.gov

Aromatic Carbons: The carbon atoms of the two benzene rings will appear in the range of approximately 110 to 160 ppm. The carbons directly attached to the chloro and methoxy groups will have their chemical shifts significantly influenced by these substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be found in the upfield region, typically around 55-60 ppm. For example, the methoxy carbon in 2-methoxybenzaldehyde appears at δ 55.8 ppm. rsc.org

Hypothetical ¹³C NMR Data Table for this compound: (Based on analysis of related compounds)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (amide) | ~165 |

| Aromatic C-Cl | ~130 |

| Aromatic C-O | ~150 |

| Aromatic C-H & C-C | 110 - 140 |

| OCH₃ | ~56 |

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be crucial for assigning the specific protons within each of the aromatic rings by revealing their through-bond coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the different fragments of the molecule, for example, by showing correlations between the amide proton and carbons in both aromatic rings, and between the aromatic protons and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the amide group. In related benzamides, this band is consistently observed. nih.gov

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band, is expected between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. For a series of substituted benzamides, this peak was found in the range of 1614–1692 cm⁻¹. nih.gov

C-N Stretching and N-H Bending: The amide II band, which arises from a combination of C-N stretching and N-H bending, typically appears around 1510-1570 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the region of 1400-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the two aromatic rings.

C-O Stretching: The stretching vibration of the aryl-ether C-O bond is expected to appear as a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Hypothetical FT-IR Data Table for this compound: (Based on analysis of related compounds)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic - OCH₃) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend / C-N Stretch (Amide II) | 1510 - 1570 | Medium-Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong signals in the IR, non-polar and symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the FT-Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene rings, which are often weak in the IR, would be prominent in the Raman spectrum.

C-Cl Stretching: The carbon-chlorine bond vibration may also give a characteristic Raman signal.

No specific FT-Raman data for this compound or closely related structures were found in the searched literature. However, it remains a valuable technique for a complete vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₄H₁₂ClNO₂), the theoretical exact mass can be calculated. However, no experimental HRMS data for this specific compound was found in the search results. Data for related compounds, such as N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide, have been reported but are not applicable here. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the structure. Analysis of related molecules, such as various benzamides and sulfonamides, shows typical fragmentation patterns involving cleavage at the amide bond and other susceptible sites. researchgate.netresearchgate.net However, a specific mass fragmentation pattern for this compound was not available.

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The search results contain detailed crystallographic studies for isomers such as 2-chloro-N-(4-methoxyphenyl)benzamide nih.gov and 4-chloro-N-(2-methoxyphenyl)benzamide. nih.gov These studies reveal specific molecular geometries, including the dihedral angles between the aromatic rings and the planarity of the amide group. For instance, in 2-chloro-N-(4-methoxyphenyl)benzamide, the two benzene rings are nearly orthogonal. nih.gov In 4-chloro-N-(2-methoxyphenyl)benzamide, the rings are inclined at a much smaller angle, and an intramolecular hydrogen bond contributes to the planarity of the methoxyphenyl-amide portion of the molecule. nih.gov Without a crystallographic study for this compound, its precise molecular geometry and conformation remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking, Halogen Bonding)

Intermolecular interactions govern how molecules pack in the solid state, which influences the physical properties of the material. In related benzamide structures, N-H···O hydrogen bonds are a common feature, often linking molecules into chains or dimers. nih.govnih.govnih.gov Other interactions like C-H···O, C-H···π, and halogen bonds (Cl···O) also play significant roles in stabilizing the crystal structure. nih.govnih.gov The specific network of these interactions is unique to each compound's crystal structure. No such analysis is available for this compound.

Computational and Theoretical Investigations of 2 Chloro N 2 Methoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of a molecule's electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-chloro-N-(2-methoxyphenyl)benzamide, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular structure. nih.govresearchgate.net

The conformation around the amide bond is also critical. In 2-chloro-N-(2-methylphenyl)benzamide, the ortho-chlorine atom is positioned syn (on the same side) to the carbonyl oxygen (C=O), while the ortho-methyl group on the other ring is syn to the N-H bond. nih.gov This contrasts with other derivatives where an anti (on opposite sides) arrangement is found. nih.gov These conformational details are crucial as they influence intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.

Interactive Table: Representative Calculated and Experimental Geometric Parameters for Benzamide (B126) Derivatives.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP/6-311G(d,p)), is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Studies on related molecules like 4-chloro-N-(2-methoxyphenyl)benzamidoxime have shown that the GIAO method provides satisfactory results that correlate well with experimental NMR spectra. researchgate.net The accuracy of these predictions allows for unambiguous assignment of signals in complex spectra and can help determine the preferred conformation in solution. nih.gov

Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match the experimental anharmonic frequencies. nih.gov This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the amide group (typically in the 1630-1680 cm⁻¹ range), N-H stretching, and various aromatic C-H and C-C vibrations. researchgate.netnih.gov A close match between the calculated and experimental spectra provides strong evidence for the correctness of the optimized molecular structure. nih.gov

Interactive Table: Comparison of Experimental and Calculated Spectroscopic Data for Benzamide Analogues.

Charge Distribution and Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. uni-muenchen.de It is colored to show regions of different electrostatic potential, where red typically indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). deeporigin.comwolfram.com For benzamide derivatives, the MEP map typically shows a strong negative potential (red) around the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and electrophilic interactions. tandfonline.com The N-H proton and aromatic protons usually show positive potential (blue), indicating them as sites for nucleophilic interaction. tandfonline.com

Interactive Table: Frontier Orbital Energies for a Representative Benzamide.

Molecular Dynamics (MD) Simulations

While quantum calculations examine static structures, Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time.

MD simulations are used to explore the conformational landscape of flexible molecules like this compound. tandfonline.com These simulations track the atomic motions over time (from picoseconds to microseconds), revealing how the molecule twists and folds. For aryl benzamide derivatives, MD studies show that the molecule can adopt various shapes, sometimes described as "arc-like" or "linear" conformations, depending on the rotation around the amide bond and the relative orientation of the phenyl rings. semanticscholar.orgnih.gov The stability of these different conformations is crucial for understanding how the molecule might interact with biological targets. researchgate.net The simulations can quantify the flexibility of different parts of the molecule and the probability of finding it in a particular shape. semanticscholar.org

The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior. MD simulations incorporating explicit solvent molecules (like water, methanol (B129727), or DMSO) are essential for studying these effects. rsc.org The polarity of the solvent and its ability to form hydrogen bonds can alter the conformational preferences of the molecule. rsc.orgresearchgate.net For example, a polar solvent might stabilize a more extended conformation, while a nonpolar solvent might favor a more compact, folded structure. rsc.org These solvent-induced changes in conformation can, in turn, affect the molecule's reactivity and its interactions with other molecules. acs.org

Table of Mentioned Compounds

Molecular Docking and Binding Affinity Predictions (in research models)

While specific molecular docking studies targeting this compound are not extensively documented in the reviewed literature, a wealth of information can be drawn from computational analyses of structurally analogous benzamide derivatives. These studies provide a strong predictive framework for understanding how the title compound might behave. Research on various benzamide-type molecules shows they are recognized as potent binders for a range of biological targets, including enzymes and receptors. nih.govarxiv.org

Docking simulations for a series of 2-chloro-N-(alkyl/aryl)-4-nitrobenzamide derivatives against enzymes like α-glucosidase and α-amylase revealed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov Similarly, studies on benzamide derivatives targeting the E3 ligase substrate receptor cereblon (CRBN) and metabotropic glutamate (B1630785) receptor 5 (mGluR5) have demonstrated their capacity to fit within specific binding pockets, displaying significant affinity. arxiv.orgrsc.org These findings underscore the importance of the benzamide scaffold in designing targeted inhibitors. The interactions are typically governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govsemanticscholar.org

Table 1: Molecular Docking and Affinity Data for Structurally Related Benzamide Derivatives

| Compound Series | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase & α-Amylase | Binding energies ranged from -7.9 to -9.8 kcal/mol, indicating strong binding potential. | nih.gov |

| Fluorinated Benzamide Derivatives | Cereblon (CRBN) | One derivative exhibited an IC50 value of 63 ± 16 μM, showing that substitutions significantly modulate binding affinity. | arxiv.orgnih.gov |

| Aryl Benzamide Derivatives | mGluR5 (Metabotropic Glutamate Receptor 5) | Compounds identified as Negative Allosteric Modulators (NAMs), binding within a defined allosteric site. | rsc.org |

Ligand-Target Interaction Profiling

The interaction profile of benzamide derivatives is characterized by specific and recurring bonding patterns. The amide linker is a critical feature, frequently participating in hydrogen bonds with amino acid residues in the target's active site. arxiv.org For instance, in the binding of benzamides to the mGluR5 receptor, hydrogen bonds and π-π stacking interactions are observed as crucial stabilizing forces. rsc.org

The two aromatic rings of the benzamide structure—the 2-chlorophenyl ring and the N-substituted phenyl ring—play a vital role in establishing hydrophobic and π-π stacking interactions. rsc.org In studies of mGluR5 modulators, the binding site is shown to be a hydrophobic pocket composed of key residues such as Trp945, Leu904, and Phe948. rsc.org For CRBN binders, interactions occur within a conserved tri-tryptophan pocket. arxiv.org The nature and position of substituents on these rings, such as the chloro and methoxy (B1213986) groups in the title compound, are known to modulate binding affinity and selectivity. arxiv.orgnih.gov

Prediction of Binding Sites and Modes

Computational models predict that benzamide derivatives can adopt distinct conformations within a receptor's binding site. Studies on mGluR5 modulators have identified two primary binding configurations: a "linear" and an "arc" shape. rsc.org The specific conformation is determined by the molecule's interaction with the sub-pockets of the binding site. The binding cavity for these modulators is described as a "bone-shaped" enclosed space, and the ligand's ability to conform to this space is essential for its activity. rsc.org

For this compound, crystal structure analysis of its isomers shows that the two benzene (B151609) rings are typically oriented nearly orthogonally to each other. researchgate.netrsc.org This inherent conformational preference would likely influence its fit and orientation within a protein's binding pocket, favoring binding sites that can accommodate this twisted geometry. The binding site for aryl benzamides at the mGluR5 receptor, for example, is composed of numerous residues including Pro655, Tyr659, Ile651, and Ser658, which collectively define the pocket that stabilizes the ligand. rsc.org

Advanced Computational Characterization of Non-Covalent Interactions

Beyond interactions with biological targets, computational methods are used to understand the intrinsic non-covalent forces that dictate the compound's solid-state structure and properties. These interactions are fundamental to crystal packing and polymorphism.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal to identify the nature and prevalence of different non-covalent contacts. While a Hirshfeld analysis for this compound itself is not available in the surveyed literature, studies on the closely related analogues N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide provide deep insights into the expected interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue Compounds

| Compound | H···H Contact (%) | C···H/H···C Contact (%) | O···H/H···O Contact (%) | Cl···H/H···Cl Contact (%) | N···H/H···N Contact (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2-methoxyphenyl)acetamide | 53.9 | 21.4 | 21.4 | N/A | 1.7 | researchgate.netescholarship.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Not specified | 33.4 | 19.5 | 20.0 | Not specified | nih.gov |

For these related molecules, C···H/H···C interactions make a substantial contribution to the surface area, indicating the importance of weak C-H-involved hydrogen bonds and van der Waals forces in stabilizing the crystal structure. nih.govnih.gov The significant percentage of O···H/H···O and Cl···H/H···Cl contacts further illustrates the roles of the carbonyl, methoxy, and chloro groups in directing intermolecular assembly. nih.gov

Energy Decomposition Analysis for Interaction Energetics

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total intermolecular interaction energy into physically meaningful components. rsc.orgresearchgate.net This analysis typically partitions the interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion terms, providing a quantitative understanding of the forces holding molecules together. rsc.orgsemanticscholar.org

No specific EDA studies have been published for this compound or its close analogues. However, based on the types of non-covalent interactions identified through Hirshfeld analysis of related compounds, one can infer the likely energetic contributions. The strong N—H⋯O hydrogen bonds observed in the crystal structures of related benzamides would be primarily driven by favorable electrostatic and orbital interactions. nih.govresearchgate.net The numerous C—H⋯π, H···H, and C···H contacts that stabilize the crystal packing would be largely attributable to dispersion forces, which are crucial for the stability of larger molecular assemblies. researchgate.netnih.govnih.gov EDA provides a framework to quantify these contributions, bridging the gap between molecular structure and interaction energetics. rsc.org

Mechanistic Investigations of Molecular and Cellular Interactions

Identification and Validation of Molecular Targets (in vitro, cell-free systems)

In vitro and cell-free systems provide a controlled environment to identify and validate the direct molecular targets of 2-chloro-N-(2-methoxyphenyl)benzamide and its analogs. These studies have revealed a range of enzyme inhibition profiles and receptor binding affinities.

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to inhibit several key enzymes involved in inflammation, cancer, and other pathological processes.

NLRP3 Inflammasome: The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is linked to various inflammatory diseases. nih.govfrontiersin.org Structural modifications of a related sulfonamide analogue led to the development of compounds that selectively target and inhibit the NLRP3 inflammasome. nih.gov These inhibitors suppress the production of interleukin-1β (IL-1β) and the activation of caspase-1 in vitro. nih.gov For instance, one derivative, JC-171, demonstrated dose-dependent inhibition of IL-1β release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM. nih.gov Further studies have identified new leads, such as compound 17 (YQ128), with even more potent inhibitory activity, showing an IC50 of 0.30 ± 0.01 μM. nih.gov The mechanism of inhibition appears to involve interference with the assembly of the NLRP3 inflammasome protein complex. nih.gov

NTPDases: Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are involved in regulating extracellular nucleotide levels and have implications in thrombosis, inflammation, and cancer. nih.govnih.gov Certain sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human NTPDases (h-NTPDases). nih.gov For example, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (a structurally related compound) was found to reduce the activity of h-NTPDase2 with an IC50 in the sub-micromolar range. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govmdpi.com Benzothiadiazine derivatives, which share structural similarities with benzamides, have been shown to inhibit angiogenesis by suppressing VEGFR-2 phosphorylation. nih.gov While direct inhibition data for this compound is not specified, the broader class of related compounds shows potential in targeting this pathway. nih.gov

α-Glucosidase and α-Amylase: A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov These compounds exhibited varying degrees of inhibitory activity against α-glucosidase, with IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM. nih.gov One particular derivative, 5o, was found to be a highly active inhibitor of both α-glucosidase and α-amylase. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Derivative | IC50 Value | Cell/System |

|---|---|---|---|

| NLRP3 Inflammasome | JC-171 | 8.45 ± 1.56 μM | J774A.1 macrophages |

| NLRP3 Inflammasome | Compound 17 (YQ128) | 0.30 ± 0.01 μM | Not specified |

| h-NTPDase2 | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | Sub-micromolar | Not specified |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | 10.75 ± 0.52 to 130.90 ± 2.42 μM | In vitro assay |

Receptor Binding Affinity Analysis

The interaction of this compound and its derivatives with various receptors is a key area of investigation. The binding of these compounds can modulate receptor activity and influence downstream signaling pathways. While specific binding affinity constants (Kd) for this compound are not extensively reported in the provided context, the structural characteristics of benzamide (B126) derivatives suggest potential interactions with various receptors. For example, the planarity of the methoxyphenyl–amide segment and the dihedral angle between the benzene (B151609) rings can influence receptor binding. nih.gov The presence of substituents like chloro and methoxy (B1213986) groups also plays a role in the molecule's electronic properties and its ability to form hydrogen bonds and other interactions with receptor sites. nih.govnih.gov

Cellular Pathway Perturbation Studies (in vitro models)

In vitro models using various cell lines are instrumental in understanding how this compound and its analogs perturb cellular pathways, leading to specific biological outcomes.

Modulation of Specific Biological Processes

Inflammation: As potent inhibitors of the NLRP3 inflammasome, derivatives of this compound can significantly modulate inflammatory processes. nih.govnih.gov By inhibiting the release of pro-inflammatory cytokines like IL-1β, these compounds can dampen the inflammatory response in cellular models. nih.gov This anti-inflammatory activity is a key focus of research for this class of compounds. nih.govnanobioletters.com

Oxidative Stress: Some studies on related compounds suggest a link between their biological activity and the generation of reactive oxygen species (ROS). For instance, a chalcone (B49325) derivative was found to induce ROS production in ovarian cancer cells, which was linked to its antiproliferative effects. nih.gov While not directly about this compound, this highlights a potential mechanism for related structures.

Bacterial Virulence Factor Expression: A novel approach to combat bacterial infections is to target their virulence factors rather than the bacteria themselves. nih.govmednexus.org While direct evidence for this compound is not provided, the broader class of heterocyclic compounds is being investigated for their ability to inhibit bacterial quorum sensing, a key regulator of virulence factor expression in pathogens like Pseudomonas aeruginosa. nih.gov

Cell Cycle Analysis in Research Cell Lines

Several studies have demonstrated the ability of benzamide derivatives to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.

G2/M Arrest: Treatment with N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, a resveratrol (B1683913) analog, resulted in G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.gov This arrest was associated with alterations in the expression and phosphorylation of G2/M-related proteins. nih.gov Similarly, other novel benzenesulfonate (B1194179) derivatives have been shown to cause cell cycle arrest in the G2/M phase in K562 and U-251 cancer cell lines. mdpi.com In some cases, such as with a chalcone derivative in ovarian cancer cells, this G2/M arrest is a prominent effect. nih.gov This suggests a common mechanism for this class of compounds in halting cancer cell proliferation at this specific checkpoint. researchgate.netresearchgate.net

Table 2: Cell Cycle Arrest Induced by Benzamide Derivatives

| Compound/Derivative | Cell Line | Effect |

|---|---|---|

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa | G2/M phase arrest |

| Benzenesulfonate derivatives | K562, U-251 | G2/M phase arrest |

| Chalcone derivative 1C | A2780, A2780cis (ovarian cancer) | G2/M phase arrest |

Induction of Programmed Cell Death (e.g., apoptosis) in Research Cell Lines

In addition to halting the cell cycle, derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction: The resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to induce apoptosis in HeLa cells, as evidenced by the activation of caspases and a decrease in the anti-apoptotic protein Bcl-xl. nih.gov The compound appeared to trigger both the intrinsic and extrinsic apoptosis pathways. nih.gov Similarly, certain 5-chloro-indole-2-carboxamides, which are structurally related, were identified as potent inducers of apoptosis in pancreatic cancer cells. nih.gov These compounds were shown to be effective activators of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

Table 3: Apoptotic Effects of Benzamide Derivatives

| Compound/Derivative | Cell Line | Key Findings |

|---|---|---|

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide | HeLa | Activation of caspases, decreased Bcl-xl, induction of intrinsic and extrinsic pathways. |

| 5-chloro-indole-2-carboxamides (5f and 5g) | Panc-1 (pancreatic cancer) | Activated caspase-3, induced Bax, and down-regulated Bcl-2. |

of this compound

The exploration of the biological activities of this compound and its analogs is deeply rooted in understanding their interactions at a molecular level. Structure-Activity Relationship (SAR) studies are pivotal in elucidating these mechanisms, offering insights into how specific structural modifications influence the compound's interaction with biological targets.

Positional Isomer Effects on Molecular Interactions

The spatial arrangement of substituents on the benzamide scaffold plays a critical role in determining the molecule's conformation and its ability to bind to target proteins. Studies on related benzamide structures reveal that the relative positions of substituents can significantly alter biological activity.

For instance, in the case of 2-chloro-N-(aryl)benzamides, the positioning of substituents on the N-aryl ring dictates the dihedral angle between the two aromatic rings. In 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar, with a small dihedral angle of 4.08 (18)°. nih.gov This planarity is in contrast to its isomer, 2-chloro-N-(3-methylphenyl)benzamide, where the dihedral angle is a more substantial 38.7 (1)°. researchgate.net The ortho-methyl group in the 2-methylphenyl isomer is positioned syn to the N-H bond, a conformation that differs from the anti-conformation observed with the meta-methyl group. researchgate.net This variation in three-dimensional structure, arising from positional isomerism, directly impacts how the molecule can fit into a binding pocket and engage in intermolecular interactions like hydrogen bonding. nih.gov

Similarly, the location of the methoxy group on the N-phenyl ring has a profound effect on the molecular geometry. In 4-chloro-N-(2-methoxyphenyl)benzamide, the methoxyphenyl-amide portion of the molecule is nearly planar. nih.gov This planarity is stabilized by a weak intramolecular N-H···O interaction. nih.gov In contrast, the isomeric 4-chloro-N-(3-methoxyphenyl)benzamide also exhibits a relatively planar conformation, with dihedral angles between the benzene rings of 11.92 (6)° and 12.80 (7)° for the two independent molecules in the asymmetric unit. doaj.org However, the crystal structure of 2-chloro-N-(4-methoxyphenyl)benzamide shows that the chloro- and methoxy-substituted benzene rings are nearly orthogonal to each other, with a dihedral angle of 79.20 (3)°. nih.gov This orthogonal arrangement is a stark contrast to the more planar structures of the 2-methoxy and 3-methoxy positional isomers.

Influence of Substituents on Target Affinity and Selectivity

The nature of the substituents on the benzamide core is a critical factor in modulating target affinity and selectivity. Research on various benzamide derivatives has demonstrated that both the electronic properties and the size of the substituents can have a substantial impact on biological outcomes.

In a study on 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the replacement of a tert-butyloxycarbonyl substituent on a piperazinylphenyl moiety with other groups was investigated. researchgate.net This highlights that modifications to substituents can be a key strategy in optimizing the activity of benzamide-based compounds. Furthermore, the antiplasmodial activity and cytotoxicity of these compounds were found to be heavily dependent on the substitution pattern of the anilino partial structure and the size of the substituents. researchgate.net

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents. nih.gov The study found that the presence of an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the phenyl ring significantly favored the inhibitory activity against α-glucosidase and α-amylase. nih.gov Specifically, the compound bearing a 2-CH3-5-NO2 substitution pattern on the phenyl ring was the most active. nih.gov This indicates that a combination of electronic effects from different substituents can be synergistic for enhancing biological activity.

The influence of substituents is not limited to the N-phenyl ring. Modifications on the 2-chlorobenzoyl moiety also play a crucial role. For example, in a series of sulfamoyl benzamide derivatives, the nature of the substituent on the sulfonamide group influenced the inhibitory activity against human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov

The following table summarizes the effects of different substituents on the biological activity of related benzamide structures:

| Parent Compound | Substituent Modification | Biological Activity | Key Finding | Reference |

| 2-Phenoxybenzamide | Shift of N-Boc piperazinyl substituent from meta to para position | Antiplasmodial | The para-substituted analog showed significantly higher activity and selectivity. | mdpi.com |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Addition of 2-CH3 and 5-NO2 on the N-phenyl ring | Antidiabetic (α-glucosidase and α-amylase inhibition) | The combination of an electron-donating and an electron-withdrawing group enhanced inhibitory activity. | nih.gov |

| 2-fluoro-N-(4-methoxyphenyl)benzamide | Replacement of 2-fluoro with 2-chloro | Conformational change | The N-H bond is anti to the 2-chloro substituent, in contrast to the syn arrangement in the 2-fluoro analog. | nih.gov |

Key Pharmacophoric Features for Biological Modulatory Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For the benzamide class of compounds, several key pharmacophoric features have been identified through various studies.

The central amide linkage (-CONH-) is a fundamental feature, acting as a rigidifying element and a key hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov The ability of this group to form hydrogen bonds is frequently observed in the crystal structures of benzamide derivatives, where intermolecular N-H···O hydrogen bonds link molecules into chains. nih.govnih.gov

The two aromatic rings, the 2-chlorobenzoyl ring and the N-(2-methoxyphenyl) ring, serve as hydrophobic scaffolds that can engage in van der Waals and π-π stacking interactions with amino acid residues in a protein's binding site. The relative orientation of these rings, as discussed under positional isomer effects, is a critical component of the pharmacophore.

Halogen atoms (e.g., Chlorine): The chlorine atom at the 2-position of the benzoyl ring influences the electronic properties of the ring and can participate in halogen bonding, a specific type of non-covalent interaction. In the crystal structure of 4-chloro-N-(2-methoxyphenyl)benzamide, intermolecular Cl···O interactions are observed. nih.gov

Hydrogen Bond Donors and Acceptors: The amide N-H group is a crucial hydrogen bond donor. The carbonyl oxygen is a strong hydrogen bond acceptor. These are consistently involved in the intermolecular interactions that stabilize binding to a target. nih.govnih.gov

In essence, the pharmacophore for biologically active benzamides related to this compound can be described as comprising two aromatic regions, a central hydrogen-bonding amide core, and strategically placed substituents that fine-tune the electronic properties, conformation, and potential for specific interactions like halogen bonding.

Exploration of Research Applications of 2 Chloro N 2 Methoxyphenyl Benzamide and Its Derivatives

Development as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and pathways. The benzamide (B126) scaffold is integral to many such probes.

Tools for Investigating Molecular Pathways and Mechanisms

While direct research on 2-chloro-N-(2-methoxyphenyl)benzamide as a molecular probe is not extensively documented in publicly available literature, the broader class of N-aryl benzamides is instrumental in probing biological pathways. For instance, a derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, synthesized as an isoquinoline (B145761) precursor, was used to investigate the nitric oxide (NO) signaling pathway in gastric smooth muscle. mdpi.com This study demonstrated that the compound could modulate the function of neuronal nitric oxide synthase (nNOS), thereby affecting smooth muscle contractility. mdpi.com Such research illustrates how specifically substituted benzamides can be designed to interact with and elucidate the workings of complex intracellular signaling cascades. mdpi.com The structural features of these molecules, including the nature and position of substituents on the aromatic rings, are critical for their specific interactions with biological targets. nih.govresearchgate.net

Use in High-Throughput Screening Assays (for research purposes)

High-Throughput Screening (HTS) is a foundational method in drug discovery and chemical biology for testing large numbers of compounds to identify "hits" with activity against a specific biological target. acs.org Compound libraries used in HTS often contain a wide diversity of chemical structures to maximize the chances of finding a novel lead. thermofisher.comstanford.edu

Benzamide derivatives are frequently included in these screening collections due to their proven record as biologically active molecules. thermofisher.com HTS campaigns may utilize various assay formats, including biochemical assays that measure the inhibition of a purified enzyme or cell-based assays that assess a compound's effect on a cellular phenotype. nih.gov While specific HTS results for this compound are not detailed, related benzamide structures have been identified as hits in such screens. For example, HTS led to the discovery of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as potent modulators of the mGluR5 receptor, a target for new antipsychotic drugs. researchgate.net The identification of these hits initiates a "hit-to-lead" process where the initial compound's structure is optimized. researchgate.netschoolbag.info

Lead Compound Exploration for Further Chemical Biology Research

A "lead" compound is a molecule identified from a screen that shows promising activity and serves as the starting point for optimization. rsc.org The benzamide scaffold is a common feature in lead compounds across various research areas.

Strategies for Lead Identification and Optimization

The process of refining a lead compound aims to improve its potency, selectivity, and other properties required for a useful chemical probe or potential therapeutic candidate. schoolbag.info This iterative cycle involves designing, synthesizing, and testing new analogues of the lead compound. schoolbag.info

Key strategies employed in the optimization of benzamide-based leads include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying different parts of the molecule to understand how each component contributes to its biological activity. For benzamides, this could involve altering the substituents on either aromatic ring. scienceopen.com

Computational Modeling: Techniques like molecular docking can predict how a compound will bind to its target protein, guiding the design of new derivatives with improved interactions. nih.gov

Iterative Library Synthesis: Rather than synthesizing single compounds, researchers often create focused libraries of related analogues to efficiently explore the chemical space around a lead compound. researchgate.netschoolbag.info

The goal is to achieve a balance of properties, as optimizing for one parameter, like potency, can sometimes negatively affect another, such as metabolic stability. rsc.org

Derivatization for Enhanced Potency and Specificity in Research Models

Derivatization is the chemical modification of a compound to create new molecules with altered properties. For a lead compound like this compound, this process is crucial for developing probes with high potency and specificity for their intended biological target.

For example, research on 2-phenoxybenzamide (B1622244) derivatives for antiplasmodial activity showed that modifications to the anilino part of the structure significantly impacted potency and selectivity. researchgate.net The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that the addition of specific electron-donating and electron-withdrawing groups on the phenyl ring strongly influenced their inhibitory activity against enzymes relevant to diabetes research. nih.gov These studies highlight how targeted derivatization, guided by SAR, can transform a general benzamide scaffold into a highly potent and selective research tool. nih.govresearchgate.net

Table 1: Examples of Benzamide Derivatization and Research Application

| Base Scaffold | Derivative Class | Modification Strategy | Research Application/Target | Reference |

|---|---|---|---|---|

| N-Aryl Benzamide | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Addition of sulfamoyl and nitro groups; variation of N-alkyl/aryl substituents. | Investigation of α-glucosidase and α-amylase inhibition for diabetes research. | nih.gov |

| Benzamide | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides | Coupling with a diphenyl-pyrazole moiety. | Allosteric modulation of the mGluR5 receptor for neuroscience research. | researchgate.net |

| 2-Phenoxybenzamide | Substituted 2-Phenoxybenzamides | Alteration of substituents on the anilino ring and diaryl ether structure. | Probing antiplasmodial activity against P. falciparum. | researchgate.net |

| Benzamide | 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | Synthesis as an isoquinoline precursor. | Studying the nitric oxide synthase (NOS) pathway in smooth muscle. | mdpi.com |

Potential in Agricultural Chemistry Research (Mechanistic Focus)

The benzamide chemical structure is also prevalent in agricultural science, particularly in the development of fungicides. nih.govmdpi.com The fungicidal activity of these compounds often stems from a specific and targeted mechanism of action.

A prominent class of agricultural fungicides, the benzimidazoles (which share structural similarities with benzamides), function by interfering with the cellular machinery of fungi. mdpi.comapsnet.org Their primary mechanism of action is the disruption of microtubule assembly. nih.gov

Specifically, these compounds bind to β-tubulin, a protein subunit that polymerizes to form microtubules. apsnet.orgnih.gov This binding action prevents the tubulin subunits from assembling correctly, which has several critical downstream effects on the fungal cell:

Inhibition of Mitosis: Microtubules are essential components of the mitotic spindle, which segregates chromosomes during cell division. By disrupting microtubule formation, benzimidazole (B57391) fungicides halt the cell cycle, preventing fungal growth and proliferation. pnwhandbooks.org

Disruption of Intracellular Transport: Microtubules also act as "highways" for the transport of organelles and vesicles within the cell. Impairing this function disrupts essential cellular processes.

Research on the fungus Fusarium graminearum demonstrated that benzimidazole compounds like carbendazim (B180503) and benomyl (B1667996) effectively inhibited the polymerization of tubulin monomers but could not destabilize already-formed microtubules. apsnet.orgnih.gov This highlights a specific mechanistic interaction with the building blocks of the cytoskeleton. The effectiveness and spectrum of activity of these fungicides can be modified through derivatization, leading to compounds optimized for controlling specific plant pathogens. nih.gov

Investigation of Plant Growth Modulation Mechanisms

Derivatives of benzamide have been the focus of extensive research for their ability to influence plant growth. google.com These compounds can exhibit a range of activities, including stem shortening, promotion of tillering (the production of lateral shoots), and induction of flowering. google.com The specific effects are often dependent on the type of plant, the derivative used, and the timing of application. google.com

Research has shown that certain benzamide derivatives can act as plant growth regulators. google.com For instance, studies on benzotriazole (B28993) derivatives, which share structural similarities with benzamides, have demonstrated their action on plant growth through the oat coleoptile section elongation test. nih.gov At lower concentrations, many of these compounds act as growth activators, while at higher concentrations, they can inhibit growth, similar to the action of indolylacetic acid (IAA), a natural plant hormone. nih.gov

The following table summarizes the observed effects of certain benzamide derivatives on plant growth, as documented in patent literature.

| Plant Growth Modulation Effect | Target Plant(s) | Reference |

| Stem Shortening | Various | google.com |

| Tillering Promotion | Various | google.com |

| Fresh Bud Inhibition | Various | google.com |

| Flower Bud Promotion | Various | google.com |

| Fruit/Flower Thinning | Various | google.com |

Exploration of Anti-Pest/Anti-Fungal Mechanisms in Laboratory Settings

In laboratory settings, this compound and its derivatives have been investigated for their potential to combat pests and fungal infections. The core of this research lies in understanding the structure-activity relationship, which examines how the chemical structure of these compounds relates to their biological activity.

A study on novel benzamide derivatives revealed their in-vitro antifungal activity against a range of pathogenic fungi. jcsp.org.pk The research involved synthesizing new compounds and evaluating their effectiveness against Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, and Botrytis cinerea. jcsp.org.pk Another study focused on benzamide derivatives containing a triazole moiety, which showed significant antifungal activities against six phytopathogenic fungi. nih.govjst.go.jp The presence of a fluorine or chlorine atom on the benzene (B151609) ring was found to markedly improve the antifungal activity. nih.govjst.go.jp

Furthermore, research has been conducted on the insecticidal properties of N,N'-substituted benzamide derivatives. researchgate.netgrowingscience.com These compounds have been tested against the white mango scale insect, Aulacaspis tubercularis, with studies indicating that nymphs are more susceptible to the treatments than adult females. researchgate.netgrowingscience.comscite.ai

The table below presents a summary of the in-vitro antifungal activity of selected benzamide derivatives against various plant pathogenic fungi.

| Fungal Species | Benzamide Derivative Type | Observed Effect |

| Sclerotinia sclerotiorum | Novel Benzamide Derivatives | Antifungal Activity |

| Gibberella zeae | Novel Benzamide Derivatives | Antifungal Activity |

| Rhizoctonia solani | Novel Benzamide Derivatives | Antifungal Activity |

| Helminthosporium maydis | Novel Benzamide Derivatives | Antifungal Activity |

| Botrytis cinerea | Novel Benzamide Derivatives | Antifungal Activity |

| Alternaria solani | Benzamide with Triazole Moiety | Good Activity |

| Magnaporthe grisea | Benzamide with Triazole Moiety | Good Activity |

| Alternaria alternata | Benzamide with Triazole Moiety | Excellent Activity |

| Curvularia lunata | Benzamide with Triazole Moiety | Good Activity |

| Fusarium graminearum | Benzamide with Triazole Moiety | Good Activity |

| Fusarium solani | Benzamide with Triazole Moiety | Good Activity |

Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the synthesis of novel polymers. The amide linkage and the presence of reactive sites allow for its incorporation into polymer chains, leading to materials with new and potentially useful properties.